Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)-
Description
The compound 1,6-dimethyl-3-((Z)-2-phenylethenyl)-pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione (hereafter referred to as Compound X) belongs to the pyrimidotriazine class, a family of heterocyclic compounds with broad biological activities. Its core structure, pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione, is shared with natural antibiotics like toxoflavin (1,6-dimethyl core) and fervenulin . Compound X is distinguished by its 1,6-dimethyl substitutions and a 3-((Z)-2-phenylethenyl) side chain, which likely modulates its pharmacological properties, including target affinity, solubility, and metabolic stability .
Properties
CAS No. |
32502-17-3 |
|---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
1,6-dimethyl-3-[(Z)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H13N5O2/c1-19-14(21)12-13(17-15(19)22)20(2)18-11(16-12)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8- |
InChI Key |
DKCTYPSLDALVIU-HJWRWDBZSA-N |
Isomeric SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)/C=C\C3=CC=CC=C3)C |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazine precursors, followed by their condensation under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Synthesis of Pyrimido(5,4-e)-1,2,4-triazine Derivatives
The synthesis of pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione can be achieved through various methodologies. A notable approach involves the condensation of hydrazone intermediates with activated chlorouracil, followed by reductive ring closure. This method allows for the introduction of diverse substituents at critical positions on the triazine ring, enhancing the compound's pharmacological profile .
Antimicrobial Properties
Research indicates that pyrimido(5,4-e)-1,2,4-triazine derivatives exhibit promising antimicrobial activities. For instance, compounds synthesized from this scaffold have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method has been employed to evaluate these antimicrobial effects .
Cytoprotective Effects
One of the most compelling applications of pyrimido(5,4-e)-1,2,4-triazine derivatives is their role as small molecule amplifiers of heat shock factor 1 (HSF1) transcriptional activity. A specific derivative was shown to provide significant cytoprotection in models of cellular toxicity induced by rotenone and oxygen-glucose deprivation. This compound exhibited an effective concentration (EC50) of 2.5 µM for HSF1 activity and 0.23 µM for cytoprotection .
Cancer Therapy
The structural characteristics of pyrimido(5,4-e)-1,2,4-triazine derivatives make them suitable candidates for cancer therapy research. Their ability to modulate HSF1 activity suggests potential use in protecting normal cells during chemotherapy while targeting cancer cells more effectively . Additionally, studies on related compounds have indicated their anti-proliferative effects against various cancer cell lines .
Neuroprotective Applications
Given their cytoprotective properties under stress conditions, these compounds may also hold promise in neuroprotective therapies. The modulation of heat shock proteins through HSF1 activation could be beneficial in conditions such as neurodegenerative diseases where cellular stress plays a critical role .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structure: Toxoflavin (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione)
- Structure : Lacks substituents at position 3.
- Biological Activity: Broad-spectrum antibiotic: Inhibits bacterial cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), enzymes involved in hydrogen sulfide (H₂S) production, with IC₅₀ in the low μM range . Anticancer: Suppresses colon cancer cell proliferation and tumor xenograft growth . Toxicity: Acute oral LD₅₀ in mice is 8.4 mg/kg, causing renal and gastrointestinal damage .
- Applications : Studied for Down syndrome (H₂S overproduction) and cancer therapy .
3-Substituted Derivatives
CH-004 (3-Benzyl Derivative)
- Structure : 3-benzyl group replaces the 3-((Z)-styryl) in Compound X.
- Biological Activity :
- Key Difference : The benzyl group improves target specificity and potency, likely due to increased hydrophobic interactions with CBS .
Walrycin B (3-[4-(Trifluoromethyl)phenyl] Derivative)
- Structure : 3-substituent is a 4-(trifluoromethyl)phenyl group.
- Biological Activity: Targets the WalR regulon in Enterococcus faecalis, disrupting cell wall synthesis and exhibiting bactericidal effects .
- Key Difference : The trifluoromethyl group enhances metabolic stability and bacterial membrane penetration .
NSC67078 (Unsubstituted Core)
Compound X: 3-((Z)-2-Phenylethenyl) Derivative
- Structure : The (Z)-styryl group introduces rigidity and π-conjugation, which may enhance DNA intercalation or enzyme binding.
- Hypothesized Activity: Antimicrobial: Similar to walrycin B, the styryl group could improve Gram-positive bacterial targeting . Anticancer: The extended conjugation might increase topoisomerase inhibition, a mechanism seen in fervenulin analogs . Selectivity: The (Z)-configuration could reduce off-target effects compared to non-stereospecific derivatives .
Biological Activity
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound “Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-((Z)-2-phenylethenyl)-” and presents an overview of its pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrimido-triazine scaffold which contributes to its biological activity. The molecular formula is with a molecular weight of 269.26 g/mol. The structure includes a dimethyl group and a phenyl group attached via a double bond, enhancing its interaction with biological targets.
Cytoprotective Effects
Recent studies have demonstrated that derivatives of pyrimido[5,4-e][1,2,4]triazine exhibit potent cytoprotective effects against various toxins. One notable study reported that these compounds significantly protected neuronal cells from rotenone-induced toxicity. The lead compound showed a high CC50/EC50 ratio of 92, indicating a favorable therapeutic window for neuroprotection .
Anticancer Activity
The anticancer potential of pyrimido[5,4-e][1,2,4]triazine derivatives has been extensively investigated. Various derivatives have shown significant cytotoxicity against multiple cancer cell lines:
- Table 1: Cytotoxicity Data of Pyrimido[5,4-e][1,2,4]triazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 49.85 | Induction of apoptosis |
| 2 | HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| 3 | MCF-7 | 3.3 | Inhibition of proliferation |
These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest which are critical in cancer therapy.
Antimicrobial Activity
Pyrimido-triazine derivatives have also shown promising antimicrobial properties. Research indicates these compounds possess activity against various pathogens including bacteria and fungi. For instance, a derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 5 µg/ml .
Case Studies
In a focused study on the synthesis and antiviral activity of triazine derivatives, researchers synthesized several new compounds and evaluated their efficacy against viral infections. The results indicated that certain pyrimidine derivatives could inhibit viral replication effectively . This suggests potential applications in antiviral drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione derivatives, and how can reaction yields be optimized?
- Methodological Answer : Derivatives are synthesized via cyclization reactions using substituted hydrazines and aldehydes, followed by nitrosation. For example, 1,6-dimethyl-3-aryl derivatives are prepared by reacting 3-methyl-6-hydrazinylpyrimidinediones with aromatic aldehydes, yielding intermediates that undergo nitrosation with NaNO₂ under acidic conditions. Yields (27–36%) can be improved by optimizing reaction time, temperature (e.g., 60–80°C water baths), and purification methods like column chromatography or ethanol recrystallization . Low-yield reactions (e.g., 18% for 3-(4-methoxyphenyl) derivatives) may require alternative solvents (e.g., MeOH/EtOAc gradients) or catalytic systems .
Q. How is redox activity assessed for this compound class, and what controls are essential in such assays?
- Methodological Answer : Redox activity is evaluated using resazurin reduction assays, where the compound’s ability to reduce resazurin (blue) to resorufin (pink) is quantified fluorometrically. Key controls include:
- Negative control : DMSO (to exclude solvent interference).
- Positive control : A known redox-active analog (e.g., 1,6-dimethylpyrimidotriazinedione).
- Validation : Parallel measurements with reference compounds like SJ-044557/SJ-134433, which exhibit moderate redox activity, ensure assay reliability. Data normalization to background fluorescence (resorufin in cell-free systems) is critical .
Advanced Research Questions
Q. What methodological considerations are critical when evaluating this compound's inhibition of cystathionine β-synthase (CBS) in high-throughput screens?
- Methodological Answer :
- Assay Design : Use recombinant CBS enzyme with L-serine and homocysteine substrates. H₂S production is measured via fluorescent probes (e.g., AzMC).
- Controls : Include AOAA (30 µM, pan-inhibitor) and NSC67078 (30 µM, a dual CBS/CSE inhibitor) as benchmarks. DMSO (5%) serves as a negative control.
- Selectivity Testing : Counter-screen against cystathionine γ-lyase (CSE) using GYY4137 (H₂S donor) to exclude false positives. NSC67078’s 3-fold lower CSE inhibition highlights selectivity challenges .
Q. How can computational approaches guide the structural optimization of pyrimidotriazine-dione derivatives for enhanced bioactivity?
- Methodological Answer :
- QSAR Modeling : Use principal component analysis (PCA) to map structural diversity (e.g., monomer vs. dimer scaffolds) against activity clusters. Monomers with -1.5 < PC1 < 1.8 and -25 < PC2 < 0 align with active regions from qHTS data.
- RO5 Filters : Prioritize compounds with molecular weight <500 Da, logP <5, and ≤5 H-bond donors to improve bioavailability. Dimers may require linker optimization to balance complexity and activity .
Q. What experimental models are suitable for assessing the cytoprotective effects of HSF1-activating derivatives, and how are EC50 values determined?
- Methodological Answer :
- In Vitro Models : Use rotenone-induced oxidative stress (EC50 = 0.23 µM) and oxygen-glucose deprivation (OGD) in neuronal cells. Measure cell viability via MTT assays.
- Dose-Response Curves : Test compound concentrations (0.1–10 µM) under mild heat stress (39°C). EC50 values (e.g., 2.5 µM for HSF1 activation) are calculated using nonlinear regression (GraphPad Prism). Normalize to untreated controls .
Q. What strategies are employed to elucidate the structural determinants of toxicity in pyrimidotriazine-dione antibiotics like toxoflavin?
- Methodological Answer :
- Toxicity Profiling : Compare LD50 values across models (e.g., Pseudomonas cocovenenans-derived toxoflavin vs. synthetic analogs). Structural analogs like fervenulin (8,9-dihydroimidazo derivatives) are tested in plant, fungal, and mammalian cells to identify toxicophores.
- Mechanistic Studies : Assess redox cycling potential via electron paramagnetic resonance (EPR) to detect superoxide radicals. Methylation patterns (e.g., 1,6-dimethyl groups) correlate with enhanced toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
